2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-24-17-7-3-15(4-8-17)13-19(23)22-14-16-5-9-18(10-6-16)25-20-21-11-12-26-20/h3-12H,2,13-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDZIXIVNBDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyphenylacetic acid: This can be achieved through the ethylation of phenylacetic acid using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethoxyphenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 4-(thiazol-2-yloxy)benzylamine: This intermediate is prepared by reacting 2-mercaptothiazole with 4-chlorobenzylamine in the presence of a base like sodium hydroxide.
Coupling Reaction: Finally, the 4-ethoxyphenylacetyl chloride is reacted with 4-(thiazol-2-yloxy)benzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The thiazol-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the cytotoxic properties of various thiazole derivatives, including those related to 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide. These compounds have been evaluated for their effectiveness against different cancer cell lines.
Case Studies on Anticancer Activity
-
Inhibition of Cancer Cell Growth :
- A study demonstrated that thiazole derivatives exhibit significant antiproliferative activity against a range of human cancer cell lines, such as HEPG2 (liver cancer), HELA (cervical cancer), and BGC823 (gastric cancer). The most active compounds showed half-maximal inhibitory concentration (IC50) values as low as 10.28 µg/mL against HEPG2 cells .
- Structure-Activity Relationship (SAR) :
Antiviral Applications
Thiazole derivatives have also been explored for their antiviral properties, particularly against RNA viruses.
Case Studies on Antiviral Activity
- Inhibition of Viral Replication :
- Mechanism of Action :
Data Table: Summary of Biological Activities
Mechanism of Action
The exact mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The thiazole ring and acetamide moiety are often crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following table summarizes structurally related acetamide derivatives and their distinguishing features:
Comparative Analysis
Structural Differences
- Thiazole vs. Indazole Cores: The target compound and Analog 1 utilize thiazole rings, whereas Analog 4 employs an indazole scaffold.
- Substituent Effects: The 4-ethoxyphenyl group is conserved in the target and Analog 1, suggesting a role in lipophilicity and π-π interactions. Analog 3’s benzyl-sulfonamide group introduces a polar sulfonyl moiety, which may improve aqueous solubility but reduce membrane permeability relative to the target compound .
Physicochemical Properties
- Molecular Weight : The target compound (MW ~408) falls within the range typical for orally bioavailable drugs, whereas Analog 4’s higher MW (~550) may limit bioavailability .
- Solubility : The ethoxy group in the target and Analog 1 contributes to moderate lipophilicity, while Analog 3’s sulfonamide may increase solubility but require formulation optimization .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has garnered attention in pharmaceutical research due to its structural features that suggest potential biological activity. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methodology
The synthesis typically involves a multi-step process that incorporates the reaction of 4-ethoxyphenyl acetamide derivatives with thiazole-based reagents. The following general steps outline the synthesis:
- Formation of the Benzyl Derivative : The initial reaction involves the coupling of 4-ethoxyphenyl acetamide with a thiazole derivative using a coupling agent.
- Purification : The crude product is purified through column chromatography, yielding the target compound in good yield.
- Characterization : The final compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study evaluating various benzamide derivatives found that certain structural modifications enhanced their potency against cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Topoisomerase II : Similar compounds have been shown to inhibit human DNA topoisomerase II, leading to cellular apoptosis through DNA damage .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by triggering mitochondrial pathways, as evidenced by studies on related thiazole derivatives .
Study 1: In Vitro Evaluation
A recent study assessed the biological activity of a series of thiazole-containing compounds, including derivatives similar to this compound. The results demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12 |
| Compound B | MCF7 | 8 |
| Target Compound | A549 | 10 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. The results revealed that several derivatives showed considerable antibacterial and antifungal activities against a range of pathogens, suggesting a broad spectrum of biological activity .
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
